molecular formula C14H23ClN2O3 B13761045 N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride CAS No. 23966-72-5

N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride

Cat. No.: B13761045
CAS No.: 23966-72-5
M. Wt: 302.80 g/mol
InChI Key: FNGMVWZRLGRXGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride is a chemical compound with a complex structure that includes an amide group, an ethoxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride typically involves multiple steps. One common method includes the reaction of 2-ethoxy-3-methoxybenzoic acid with N-(2-dimethylaminoethyl)amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The resulting amide is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of various substituted amides or aromatic compounds.

Scientific Research Applications

N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylethylamine hydrochloride
  • 2-(2-(Dimethylamino)ethoxy)ethanol
  • Bis 2-(N,N-dimethylamino)ethyl ether

Uniqueness

N-(2-Dimethylaminoethyl)-2-ethoxy-3-methoxybenzamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and specificity for certain targets.

Properties

CAS No.

23966-72-5

Molecular Formula

C14H23ClN2O3

Molecular Weight

302.80 g/mol

IUPAC Name

N-[2-(dimethylamino)ethyl]-2-ethoxy-3-methoxybenzamide;hydrochloride

InChI

InChI=1S/C14H22N2O3.ClH/c1-5-19-13-11(7-6-8-12(13)18-4)14(17)15-9-10-16(2)3;/h6-8H,5,9-10H2,1-4H3,(H,15,17);1H

InChI Key

FNGMVWZRLGRXGB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC=C1OC)C(=O)NCCN(C)C.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.